

# Section 1: IUPAC Nomenclature and Structural Elucidation

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## Compound of Interest

Compound Name: 2-Bromo-1-chloro-4-iodobenzene

Cat. No.: B1454370

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For researchers and professionals in drug development, precision in chemical nomenclature is paramount. The compound commonly referred to as "**2-Bromo-1-chloro-4-iodobenzene**" presents a case where common usage diverges from the systematic naming conventions set by the International Union of Pure and Applied Chemistry (IUPAC). This guide will first establish the correct IUPAC name and then delve into the technical details of the compound, which will be referred to by its correct systematic name.

## Determining the Correct IUPAC Name

The naming of polysubstituted benzene rings follows a clear set of rules designed to provide an unambiguous descriptor for a molecule's structure. For benzene derivatives with multiple, non-prioritized substituents like halogens, two main principles are applied sequentially:

- **Lowest Locant Set Rule:** The benzene ring is numbered to assign the lowest possible numbers (locants) to the substituents.<sup>[1]</sup>
- **Alphabetical Priority Rule:** If the first rule results in a tie, the substituent that comes first in alphabetical order is assigned the lowest number.<sup>[2]</sup>

For the compound in question, the substituents are Bromo, Chloro, and Iodo. Let's analyze the numbering to achieve the lowest locant set:

- Starting the numbering at the carbon bearing the chloro group and proceeding toward the bromo group gives the locants 1, 2, and 4 for chloro, bromo, and iodo, respectively. This

results in the locant set (1, 2, 4).

- Starting at the bromo group and proceeding toward the chloro group also yields the locant set (1, 2, 4).
- Other numbering schemes result in higher locant sets (e.g., 1, 3, 4 or 1, 2, 5).

Since two different numbering schemes both produce the lowest possible set of locants (1, 2, 4), the tie is broken by applying the alphabetical priority rule. The alphabetical order of the substituents is Bromo, Chloro, Iodo. Therefore, the bromo group is assigned the lowest possible locant, which is 1.

This leads to the unambiguous and correct IUPAC name: 1-Bromo-2-chloro-4-iodobenzene. While the name **2-Bromo-1-chloro-4-iodobenzene** is frequently used by chemical suppliers, it is not compliant with IUPAC standards. This guide will use the correct IUPAC name, but for practical purposes, it is important to recognize both names and the associated CAS number.

## Molecular Structure and Identifiers

The structure is a benzene ring substituted with three different halogen atoms. The correct numbering, based on IUPAC rules, is shown below.

*Structure and Identifiers for 1-Bromo-2-chloro-4-iodobenzene.*

## Section 2: Physicochemical Properties and Spectroscopic Signature

Understanding the physical properties and expected spectroscopic data is crucial for handling, characterization, and reaction monitoring.

### Physical Properties

Property	Value	Source
Appearance	Yellow to brown powder or low melting solid	[3]
Melting Point	39°C to 44°C	[3]
Purity	Typically $\geq 97.5\%$	[3]
Storage	Keep in a dark place, sealed in dry, 2-8°C	

## Spectroscopic Characterization (Predicted)

While a specific, published spectrum for this exact isomer can be difficult to locate, its spectroscopic signature can be reliably predicted based on its structure.

- $^1\text{H}$  NMR (Proton NMR): The molecule has three aromatic protons, each in a unique chemical environment, which will result in three distinct signals.
  - H-3: This proton is ortho to both the chloro (C2) and iodo (C4) groups. It will appear as a doublet, split by H-5.
  - H-5: This proton is ortho to the iodo (C4) and meta to the bromo (C1) groups. It will appear as a doublet of doublets, split by H-3 and H-6.
  - H-6: This proton is ortho to the bromo (C1) and meta to the chloro (C2) groups. It will appear as a doublet, split by H-5. The signals will be in the aromatic region (approx. 7.0-8.0 ppm).
- $^{13}\text{C}$  NMR (Carbon NMR): The structure has six unique carbon atoms, leading to six distinct signals in the broadband-decoupled spectrum.
  - C-1, C-2, C-4: These carbons, directly attached to the halogens, will be significantly downfield. Their chemical shifts will be influenced by the electronegativity and anisotropic effects of the attached halogen. The carbon attached to iodine (C-4) is expected to be the most upfield of the three due to the heavy atom effect.

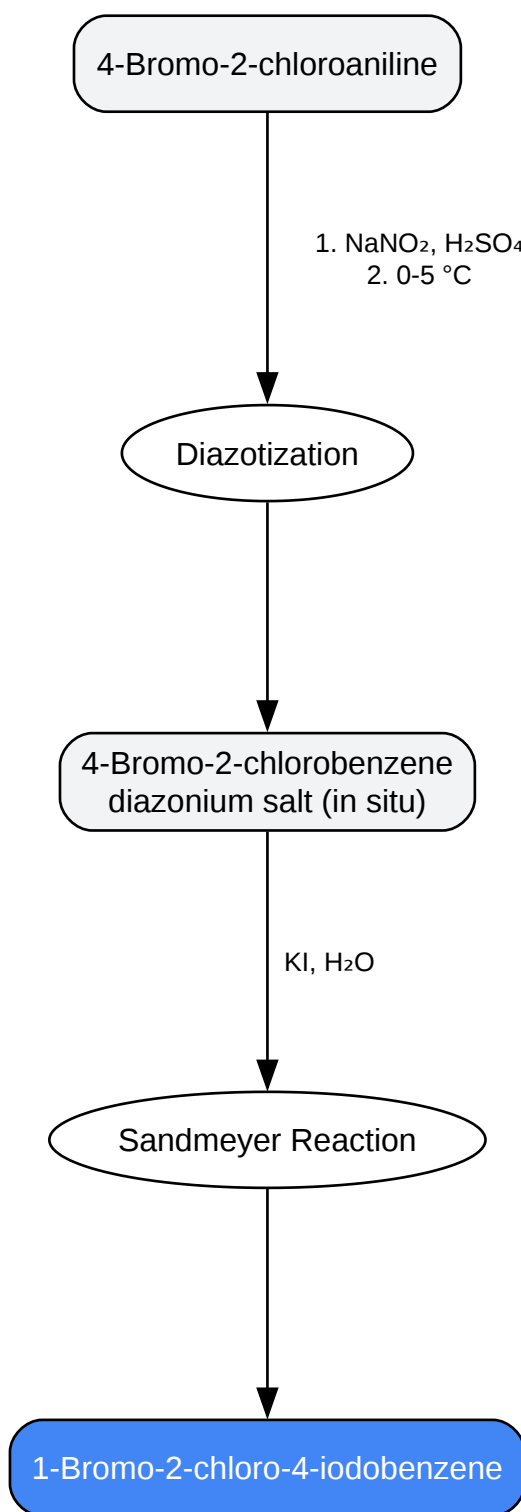
- C-3, C-5, C-6: These carbons, bonded to hydrogen, will appear at higher field strengths compared to the substituted carbons.

## Section 3: Synthesis Methodology

Polysubstituted halobenzenes are typically synthesized through multi-step sequences involving electrophilic aromatic substitution and diazotization reactions. A plausible and efficient laboratory-scale synthesis of 1-Bromo-2-chloro-4-iodobenzene can be adapted from established procedures for similar compounds.[\[4\]](#)[\[5\]](#)

### Proposed Synthetic Pathway

A logical route starts from a commercially available aniline derivative, such as 4-bromo-2-chloroaniline. The synthesis involves the introduction of the iodine atom via a Sandmeyer-type reaction.



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*Synthetic workflow for 1-Bromo-2-chloro-4-iodobenzene.*

## Detailed Experimental Protocol: Diazotization and Iodination

This protocol is based on the well-established Sandmeyer reaction for converting anilines to aryl iodides.<sup>[6]</sup>

- **Preparation:** In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-2-chloroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.
- **Diazotization:** Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The causality here is critical: diazonium salts are unstable at higher temperatures, and maintaining a low temperature prevents their decomposition.
- **Iodination:** In a separate flask, prepare a solution of potassium iodide (KI) (1.2 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. The addition often results in the evolution of nitrogen gas and the formation of a dark precipitate.
- **Work-up:** Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is self-validating as the cessation of  $\text{N}_2$  gas evolution indicates completion. Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield the final product.

## Section 4: Chemical Reactivity and Applications in Drug Discovery

The primary value of 1-bromo-2-chloro-4-iodobenzene in synthetic chemistry stems from the differential reactivity of its three halogen substituents. This allows for programmed, site-

selective functionalization, making it a powerful building block for complex molecular architectures.

## Reactivity Hierarchy in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the general trend:  $I > Br > Cl$ .<sup>[7][8]</sup> This is due to the bond dissociation energies of the Carbon-Halogen bond ( $C-I < C-Br < C-Cl$ ), which directly impacts the rate-determining oxidative addition step of the catalytic cycle.<sup>[9][10]</sup>

This reactivity gradient allows a chemist to selectively react at one position while leaving the others intact for subsequent transformations.



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*Sequential functionalization pathway based on halogen reactivity.*

## Exemplary Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-I bond.

- **Setup:** To an oven-dried Schlenk flask, add 1-bromo-2-chloro-4-iodobenzene (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (2.0-3.0 eq).
- **Catalyst:** Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.02-0.05 eq). The choice of ligand and catalyst is crucial for selectivity and efficiency.
- **Solvent:** Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. The system must be deoxygenated as oxygen can deactivate the Pd(0) catalyst.

- **Reaction:** Heat the mixture under an inert atmosphere (Nitrogen or Argon) to a temperature typically between 80-100°C. Monitor the reaction progress by TLC or GC-MS.
- **Isolation:** Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated. The product, a 4-substituted-1-bromo-2-chlorobenzene, is then purified by chromatography.

## Application in the Synthesis of Functionalized Carbazoles

Carbazoles are a class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals.<sup>[11]</sup> Polysubstituted halobenzenes are key precursors for constructing these complex scaffolds. For instance, a double C-N bond formation via a Buchwald-Hartwig amination or a Cadogan cyclization can be envisioned, where the differential reactivity of the halogens guides the synthetic strategy.<sup>[12][13]</sup> A synthetic chemist could first use the iodo-position for a coupling reaction to build one part of the molecule, then utilize the bromo-position for an intramolecular cyclization to form the carbazole core, leaving the chloro-position for final-stage diversification.

## Relevance of Halogenation in Drug Design

The inclusion of halogens is a common strategy in medicinal chemistry.<sup>[14]</sup> Beyond simply modifying steric and electronic properties, heavier halogens (Cl, Br, I) can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid.<sup>[15]</sup> This interaction can contribute significantly to ligand-protein binding affinity and selectivity.<sup>[16]</sup> Building blocks like 1-bromo-2-chloro-4-iodobenzene provide a scaffold to systematically explore these interactions in drug discovery programs.<sup>[17]</sup>

## Section 5: Safety and Handling

- **Hazard Statements:** This compound is associated with the following hazards: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Precautionary Statements:** Standard laboratory precautions should be taken. P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously

with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

- Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a cool, dry, dark place in a tightly sealed container as recommended.

## Section 6: References

- BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [byjus.com](https://byjus.com).
- University of Wisconsin-Madison. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from [chem.wisc.edu](https://chem.wisc.edu).
- Sigma-Aldrich. (n.d.). **2-Bromo-1-chloro-4-iodobenzene**. Retrieved from [sigmaaldrich.com](https://sigmaaldrich.com).
- Sigma-Aldrich. (n.d.). **2-Bromo-1-chloro-4-iodobenzene** | 31928-46-8. Retrieved from [sigmaaldrich.com](https://sigmaaldrich.com).
- Wikipedia. (2023). 1-Bromo-4-iodobenzene. Retrieved from [en.wikipedia.org](https://en.wikipedia.org).
- University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved from [chem.ucalgary.ca](https://chem.ucalgary.ca).
- Royal Society of Chemistry. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances.
- Thermo Fisher Scientific. (n.d.). **2-Bromo-1-chloro-4-iodobenzene**, 98%. Retrieved from [thermofisher.com](https://thermofisher.com).
- MDPI. (n.d.). recent developments in c–h functionalization of carbazoles. Retrieved from [mdpi.com](https://mdpi.com).
- Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [organic-chemistry.org](https://organic-chemistry.org).
- PubMed. (2017). Synthesis of dibenzo[a,c]carbazoles from 2-(2-halophenyl)-indoles and iodobenzenes via palladium-catalyzed dual C-H functionalization. Organic & Biomolecular

## Chemistry.

- ScienceDirect. (n.d.). Synthesis of carbazoles and derivatives from allenes. Retrieved from sciencedirect.com.
- ChemicalBook. (n.d.). 1-bromo-2-chloro-3-fluoro-4-iodobenzene(1000573-03-4) <sup>1</sup> H NMR. Retrieved from chemicalbook.com.
- PubChem. (n.d.). 1-Bromo-2-chloro-4-iodobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov.
- BLD Pharm. (n.d.). 31928-46-8|**2-Bromo-1-chloro-4-iodobenzene**. Retrieved from bldpharm.com.
- American Chemical Society. (n.d.). Supporting Information. Retrieved from pubs.acs.org.
- American Chemical Society. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene. Retrieved from pubs.acs.org.
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene\_part 1. Retrieved from docs.google.com.
- BLD Pharm. (n.d.). 535934-25-9|1-Bromo-2-chloro-4-iodobenzene. Retrieved from bldpharm.com.
- Aaron Chemicals. (n.d.). 31928-46-8 | MFCD07780667 | **2-Bromo-1-chloro-4-iodobenzene**. Retrieved from aaron-chem.com.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from youtube.com.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from chem.libretexts.org.
- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. Retrieved from pharmablock.com.

- PubChem. (n.d.). 1-Bromo-4-chloro-2-iodobenzene. Retrieved from [pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov).
- ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [pubs.acs.org](https://pubs.acs.org).
- National Institutes of Health. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov).
- ResearchGate. (n.d.). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. Retrieved from [researchgate.net](https://researchgate.net).
- PubMed Central. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Retrieved from [ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [yonedalabs.com](https://yonedalabs.com).
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [researchgate.net](https://researchgate.net).
- ACS Publications. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Retrieved from [pubs.acs.org](https://pubs.acs.org).

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## References

- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [[patents.google.com](https://patents.google.com)]
- 2. 2-BROMO-1-CHLORO-4-IODOBENZENE | 31928-46-8 [[chemicalbook.com](https://chemicalbook.com)]

- 3. 2-Bromo-1-chloro-4-iodobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene\_part 1 - Google 文件 [docs.google.com]
- 6. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. soc.chim.it [soc.chim.it]
- 12. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbazole synthesis [organic-chemistry.org]
- 14. namiki-s.co.jp [namiki-s.co.jp]
- 15. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery —Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
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